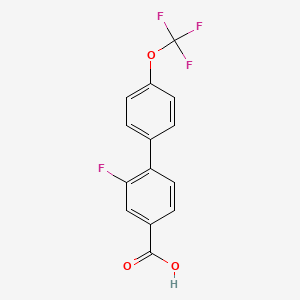
5-(Naphthalen-2-yl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Naphthalen-2-yl)picolinic acid (5-NPA) is a heterocyclic aromatic compound found in a variety of natural and synthetic sources. It has been studied extensively in recent years due to its potential applications in a range of fields, including medicine, agriculture, and biotechnology. 5-NPA has been found to have a variety of biochemical and physiological effects, and is currently being explored for its potential therapeutic uses.
Aplicaciones Científicas De Investigación
5-(Naphthalen-2-yl)picolinic acid, 95% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 5-(Naphthalen-2-yl)picolinic acid, 95%-derivatives and 5-(Naphthalen-2-yl)picolinic acid, 95%-analogs. It has also been used as a substrate for enzyme-catalyzed reactions. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been used as a ligand in the study of metal complexes and as a ligand in the study of protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 5-(Naphthalen-2-yl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been found to bind to a variety of proteins and nucleic acids, suggesting that it may have a role in regulating gene expression.
Biochemical and Physiological Effects
5-(Naphthalen-2-yl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Naphthalen-2-yl)picolinic acid, 95% is able to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications in the treatment of cancer. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Naphthalen-2-yl)picolinic acid, 95% is a relatively easy compound to synthesize and has a variety of applications in the laboratory. It is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% can be used in a variety of biochemical and physiological experiments, making it a useful tool for scientific research. However, 5-(Naphthalen-2-yl)picolinic acid, 95% is not without its limitations. It is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% is not an FDA-approved drug and its use in humans is not currently recommended.
Direcciones Futuras
The potential therapeutic applications of 5-(Naphthalen-2-yl)picolinic acid, 95% are the subject of ongoing research. Future studies may focus on developing new synthesis methods for 5-(Naphthalen-2-yl)picolinic acid, 95% and exploring its ability to modulate gene expression. Additionally, further research may be conducted to explore the potential therapeutic applications of 5-(Naphthalen-2-yl)picolinic acid, 95%, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent. Finally, further research may focus on the development of new 5-(Naphthalen-2-yl)picolinic acid, 95%-derivatives and 5-(Naphthalen-2-yl)picolinic acid, 95%-analogs with enhanced pharmacological properties.
Métodos De Síntesis
5-(Naphthalen-2-yl)picolinic acid, 95% can be synthesized through a variety of methods. One of the most common methods involves the reaction of naphthalene-2-carboxylic acid and picolinic acid, which yields 5-(Naphthalen-2-yl)picolinic acid, 95% as a crystalline product. Other methods of synthesis include the reaction of naphthalene-2-carboxylic acid and picolinic anhydride, and the reaction of naphthalene-2-carboxylic acid and picolinic chloride.
Propiedades
IUPAC Name |
5-naphthalen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-8-7-14(10-17-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNTNYJYWVSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














